molecular formula C18H19ClN2O4S B248335 1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE

1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE

Katalognummer: B248335
Molekulargewicht: 394.9 g/mol
InChI-Schlüssel: FFUYVUBUEYGDEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE is a complex organic compound known for its diverse applications in various fields of science. This compound features a piperazine ring substituted with a 4-chloro-benzenesulfonyl group and a 3-methoxy-phenyl-methanone group, making it a unique molecule with significant chemical properties.

Eigenschaften

Molekularformel

C18H19ClN2O4S

Molekulargewicht

394.9 g/mol

IUPAC-Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C18H19ClN2O4S/c1-25-16-4-2-3-14(13-16)18(22)20-9-11-21(12-10-20)26(23,24)17-7-5-15(19)6-8-17/h2-8,13H,9-12H2,1H3

InChI-Schlüssel

FFUYVUBUEYGDEZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-benzenesulfonyl chloride with piperazine to form the intermediate compound, which is then reacted with 3-methoxy-benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents, controlled temperatures, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE: shares similarities with other sulfonyl-piperazine derivatives and methoxy-phenyl compounds.

    Sulfonyl-piperazine derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

    Methoxy-phenyl compounds: Often studied for their pharmacological properties.

Uniqueness

The unique combination of the sulfonyl-piperazine and methoxy-phenyl groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.